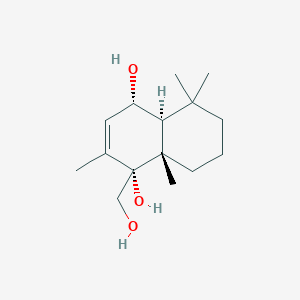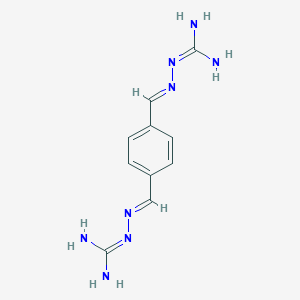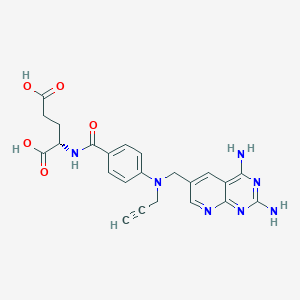
10-Propargyl-5-deazaaminopterin analog of folic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Folic acid is an essential vitamin that plays a crucial role in DNA synthesis and cell division. It is also essential for the proper functioning of the nervous system and the production of red blood cells. However, in some cases, the body's ability to absorb folic acid is impaired, leading to a deficiency that can cause a range of health problems. To address this issue, researchers have developed a synthetic analog of folic acid known as 10-propargyl-5-deazaaminopterin (10P-5DAA).
Mecanismo De Acción
10-Propargyl-5-deazaaminopterin analog of folic acid exerts its anticancer effects by inhibiting dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. By blocking this enzyme, the compound disrupts the production of DNA and RNA, leading to the death of cancer cells. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to induce apoptosis, a process that triggers the self-destruction of cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer effects, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the production of reactive oxygen species, which can damage cancer cells and promote their death. Additionally, 10-Propargyl-5-deazaaminopterin analog of folic acid has been shown to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 10-Propargyl-5-deazaaminopterin analog of folic acid is its potency against a range of cancer cell lines. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development as a cancer treatment. However, 10-Propargyl-5-deazaaminopterin analog of folic acid also has some limitations, including its potential toxicity to normal cells and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 10-Propargyl-5-deazaaminopterin analog of folic acid. One area of interest is the development of more potent analogs of the compound that can overcome its limitations. Additionally, researchers are exploring the use of 10-Propargyl-5-deazaaminopterin analog of folic acid in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for further studies to investigate the safety and efficacy of 10-Propargyl-5-deazaaminopterin analog of folic acid in preclinical and clinical settings.
Métodos De Síntesis
10-Propargyl-5-deazaaminopterin analog of folic acid is synthesized by modifying the structure of folic acid using a series of chemical reactions. The process involves the use of various reagents and catalysts to introduce propargyl and deazaaminopterin groups into the folic acid molecule. The resulting compound is a potent inhibitor of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides.
Aplicaciones Científicas De Investigación
10-Propargyl-5-deazaaminopterin analog of folic acid has been extensively studied for its potential applications in cancer treatment. The compound has been shown to be effective against a range of cancer cell lines, including breast, lung, and colon cancer. Its mechanism of action involves the inhibition of dihydrofolate reductase, which leads to the depletion of intracellular folate levels and the disruption of DNA synthesis.
Propiedades
Número CAS |
135423-84-6 |
|---|---|
Nombre del producto |
10-Propargyl-5-deazaaminopterin analog of folic acid |
Fórmula molecular |
C23H23N7O5 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C23H23N7O5/c1-2-9-30(12-13-10-16-19(24)28-23(25)29-20(16)26-11-13)15-5-3-14(4-6-15)21(33)27-17(22(34)35)7-8-18(31)32/h1,3-6,10-11,17H,7-9,12H2,(H,27,33)(H,31,32)(H,34,35)(H4,24,25,26,28,29)/t17-/m0/s1 |
Clave InChI |
IOYMKUPOYSMDNI-KRWDZBQOSA-N |
SMILES isomérico |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canónico |
C#CCN(CC1=CC2=C(N=C(N=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Sinónimos |
10-PDAPT 10-propargyl-5-deazaaminopterin analog of folic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



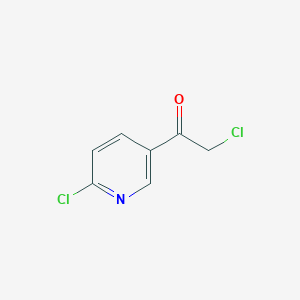
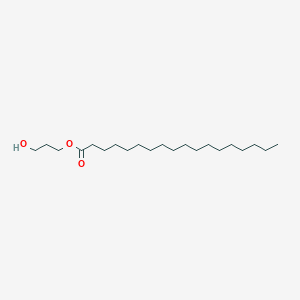
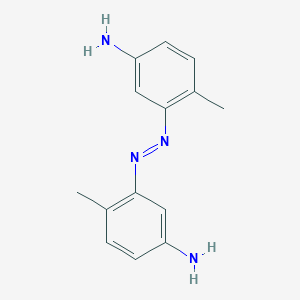
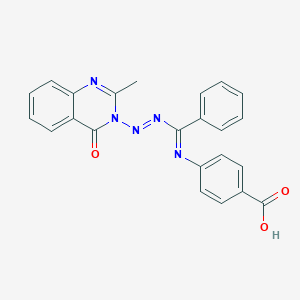
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
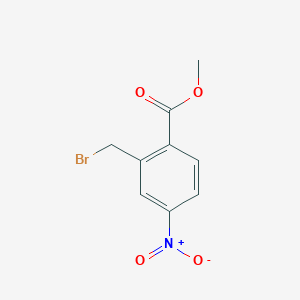
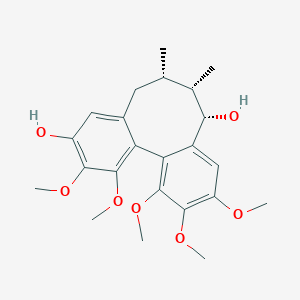
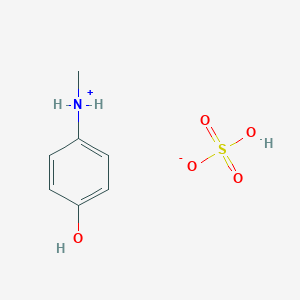
![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
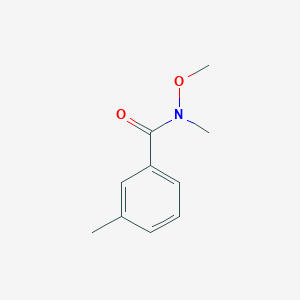
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
